molecular formula C13H7ClO B13139344 4-Chloro-9h-fluoren-9-one CAS No. 4269-13-0

4-Chloro-9h-fluoren-9-one

Cat. No.: B13139344
CAS No.: 4269-13-0
M. Wt: 214.64 g/mol
InChI Key: WMJKFIGTUHMFAA-UHFFFAOYSA-N
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Description

Contextualization of the Fluorenone Scaffold in Synthetic and Mechanistic Chemistry

The fluorenone scaffold, characterized by a fluorene (B118485) nucleus with a ketone group at the 9-position, is a privileged structure in chemistry. Its rigid, planar, and highly conjugated system imparts distinct photochemical and electronic properties that are tunable through substitution on its aromatic rings. researchgate.netresearchgate.net These characteristics make fluorenones and their derivatives valuable in materials science, particularly for the development of organic light-emitting diodes (OLEDs), semiconductors, and fluorescent dyes. researchgate.netontosight.aichemimpex.com The electron-withdrawing nature of the carbonyl group influences the molecule's reactivity, making it a versatile building block in organic synthesis. chemimpex.com

From a mechanistic standpoint, the fluorenone core is a frequent subject of study. The reactivity of the carbonyl group, the acidity of the protons on the fluorene ring system, and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack are all areas of active investigation. wikipedia.org Synthetic chemists have developed numerous methods to functionalize the fluorenone skeleton, including transition-metal-catalyzed cross-coupling reactions and metal-free cyclizations, to create a vast library of derivatives with tailored properties. sioc-journal.cnnih.gov These derivatives are explored for applications ranging from medicinal chemistry, where they exhibit activities such as anticancer and antiviral properties, to polymer science, where they are used to enhance thermal stability. researchgate.netchemimpex.comnih.gov

Historical Development and Evolution of Research on Fluorenones

The parent hydrocarbon, fluorene, was first isolated from coal tar by Marcellin Berthelot in 1867. wikipedia.org The subsequent oxidation of fluorene to fluorenone opened a new chapter in aromatic chemistry. Early research, such as the work published in 1931 detailing the preparation of fluorenone from fluorene and diphenic acid, laid the groundwork for synthetic protocols that are still referenced today. researchgate.netacs.org

For many decades, research focused on classical synthetic transformations. However, the late 20th and early 21st centuries witnessed a rapid evolution in synthetic methodologies. The advent of transition-metal catalysis, particularly palladium- and nickel-based systems, provided highly efficient and regioselective ways to form new carbon-carbon and carbon-heteroatom bonds on the fluorenone core. sioc-journal.cn More recently, methodologies have expanded to include radical cyclizations and diverse cycloaddition protocols, offering new pathways to highly substituted and complex fluorenone structures. nih.gov This continuous development of synthetic tools has enabled researchers to systematically modify the fluorenone scaffold, leading to a deeper understanding of its structure-property relationships and expanding its applications into advanced materials and pharmaceuticals. nih.govthieme.de

Significance of Halogenation, particularly Chlorination, at the C-4 Position

The primary significance of this chlorination includes:

Electronic Perturbation : The electron-withdrawing nature of chlorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-conjugated system. acs.org This modification is a general and effective strategy for designing n-type (electron-transporting) organic semiconductors, which are crucial components in various electronic devices. acs.org

Enhanced Reactivity : The presence of the chlorine substituent increases the electrophilicity of the fluorenone core, potentially influencing its reactivity in subsequent synthetic transformations. It can also serve as a handle for further functionalization through cross-coupling reactions.

Modulation of Biological Activity : In medicinal chemistry, the introduction of halogen atoms can enhance the lipophilicity of a molecule and influence its binding interactions with biological targets, potentially leading to improved or novel biological activities. smolecule.comcymitquimica.com

The specific placement at the C-4 position distinguishes it from other isomers, such as 1-chloro, 2-chloro, or 3-chloro fluorenones, each having a unique electronic and steric environment that dictates its specific chemical behavior and potential applications. rsc.orgnih.gov

Overview of Key Academic Research Trajectories for 4-Chloro-9H-fluoren-9-one

Academic research involving this compound primarily focuses on its utility as a synthetic intermediate and a building block for creating more complex functional molecules. The compound itself is not typically the end product but rather a crucial starting material.

Key research trajectories include:

Synthesis of Pharmaceutical and Agrochemical Intermediates : The compound serves as a precursor in the synthesis of various biologically active molecules. lookchem.com For example, derivatives like 2-amino-4-chloro-9H-fluoren-9-one are valuable building blocks for pharmaceuticals and agrochemicals. lookchem.com Research into fluorenone derivatives has uncovered potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govlookchem.comujpronline.com

Development of Materials for Organic Electronics : Leveraging the electronic effects of the chlorine substituent, researchers utilize this compound to synthesize materials for applications in organic electronics. ontosight.ai Fluorinated and chlorinated fluorenones are of interest for their potential use in OLEDs due to their unique optical and electronic properties. ontosight.aiacs.org

Creation of Novel Dyes and Pigments : The fluorenone core is a known chromophore, and derivatives are used in the production of dyes and pigments. chemimpex.com Research involves modifying the core, such as with the 4-chloro substituent, to tune the color and photophysical properties of the resulting materials.

These research paths underscore the role of this compound as a versatile platform molecule, enabling access to a wide range of functional materials and potential therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4269-13-0
Molecular Formula C₁₃H₇ClO
Molecular Weight 214.65 g/mol
Boiling Point 376.3°C at 760 mmHg
Density 1.369 g/cm³
Flash Point 184.4°C
Refractive Index 1.673

Data sourced from CAS database reference. chemnet.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4269-13-0

Molecular Formula

C13H7ClO

Molecular Weight

214.64 g/mol

IUPAC Name

4-chlorofluoren-9-one

InChI

InChI=1S/C13H7ClO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H

InChI Key

WMJKFIGTUHMFAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 9h Fluoren 9 One and Its Precursors

Regiospecific Synthesis Strategies

The precise introduction of a chlorine atom at the C-4 position of the 9H-fluoren-9-one skeleton is a key challenge that necessitates well-designed synthetic routes. Regiospecificity can be achieved through multi-step reaction sequences that leverage directing group effects and controlled functional group interconversions.

Multi-step Reaction Sequences for Selective C-4 Chlorination

Direct chlorination of 9H-fluoren-9-one often leads to a mixture of isomers, making it an unsuitable method for obtaining pure 4-Chloro-9H-fluoren-9-one. Therefore, multi-step synthetic pathways are employed to ensure the desired regioselectivity. A plausible retro-synthetic analysis suggests that the target molecule can be obtained from a suitably substituted precursor, such as a 2-amino- or 2-hydroxy-biphenyl derivative, where the directing group facilitates selective halogenation prior to the cyclization to form the fluorenone ring.

One potential synthetic route begins with the nitration of a biphenyl (B1667301) precursor, followed by reduction of the nitro group to an amine. The amino group can then direct electrophilic chlorination to the ortho position (which corresponds to the C-4 position of the final fluorenone). Subsequent diazotization of the amino group and a Sandmeyer-type reaction can be used to introduce other functionalities or the ketone group for cyclization. Alternatively, a Friedel-Crafts acylation reaction on a chlorinated biphenyl precursor can be employed to construct the fluorenone core. The success of this approach hinges on the availability and regioselective synthesis of the appropriately substituted biphenyl starting materials.

A hypothetical multi-step synthesis is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1NitrationHNO₃, H₂SO₄2-Nitro-biphenyl derivative
2ReductionFe, HCl or H₂, Pd/C2-Amino-biphenyl derivative
3ChlorinationN-Chlorosuccinimide (NCS)2-Amino-3'-chloro-biphenyl derivative
4DiazotizationNaNO₂, HClDiazonium salt
5Cyclization/OxidationCu₂O, heatThis compound

This sequence illustrates a strategic approach to control the position of chlorination by introducing it at an early stage, guided by a directing group that is later removed or transformed.

Precursor Design and Functional Group Interconversions

The design of precursors is critical for the successful regiospecific synthesis of this compound. The choice of starting materials and the sequence of functional group interconversions (FGIs) are pivotal in directing the chlorination to the desired C-4 position.

A key strategy involves starting with a precursor that already contains a substituent at a position that can direct chlorination or can be converted into a chlorine atom. For instance, starting with a 2-bromobiphenyl (B48390) derivative allows for a halogen dance reaction or a metal-catalyzed cross-coupling to introduce a functional group that can then direct chlorination. Subsequently, the bromine can be removed or replaced.

Functional group interconversions play a crucial role in activating or deactivating specific positions on the aromatic rings, thereby controlling the regioselectivity of the chlorination step. For example, an activating group like a hydroxyl or amino group can direct electrophilic chlorination to its ortho and para positions. After the chlorination step, this directing group can be modified or removed. For instance, a hydroxyl group can be converted to a triflate, which is a good leaving group for subsequent cyclization reactions.

Modern Catalyst-Mediated Syntheses

Modern synthetic chemistry has seen a surge in the development of catalyst-mediated reactions that offer high efficiency, selectivity, and functional group tolerance. These methods are increasingly being applied to the synthesis of complex aromatic systems like fluorenones.

Transition Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Annulation)

Palladium-catalyzed reactions have emerged as powerful tools for the construction of fluorenone skeletons. One notable method is the palladium-catalyzed annulation of 2-haloarenecarboxaldehydes with arynes, which provides an efficient route to substituted fluoren-9-ones. nih.gov This approach avoids the use of harsh oxidizing agents and strong mineral acids. nih.gov In the context of this compound synthesis, this would involve the reaction of a 2-halobenzaldehyde with a 3-chloro-substituted aryne precursor.

Another powerful palladium-catalyzed method is the cyclocarbonylation of o-halobiaryls. This reaction allows for the synthesis of a wide variety of substituted fluoren-9-ones with high yields. organic-chemistry.org To synthesize this compound using this method, a 2-halo-3'-chlorobiaryl precursor would be required.

Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids has also been developed as an efficient method for fluorenone synthesis. acs.org This reaction proceeds in good to high yields for a range of substituted fluorenones. acs.org

The following table summarizes some transition metal-catalyzed approaches applicable to the synthesis of substituted fluorenones:

Catalytic SystemReaction TypePrecursorsPotential for this compound Synthesis
PalladiumAnnulation2-Haloarenecarboxaldehydes and arynes nih.govRequires a 3-chloro-substituted aryne precursor.
PalladiumCyclocarbonylationo-Halobiaryls organic-chemistry.orgRequires a 2-halo-3'-chlorobiaryl precursor.
RhodiumIntramolecular AcylationBiarylcarboxylic acids acs.orgRequires a 2'-carboxy-3-chlorobiphenyl precursor.

Organocatalytic Methods in Fluorenone Synthesis

While transition metal catalysis dominates the field of fluorenone synthesis, organocatalysis presents an attractive alternative due to its often milder reaction conditions and avoidance of heavy metal contamination. Although specific organocatalytic methods for the direct synthesis of this compound are not widely reported, general organocatalytic strategies for the formation of C-C bonds and cyclization reactions could potentially be adapted.

For instance, organocatalyzed Friedel-Crafts-type reactions could be explored for the intramolecular cyclization of suitably designed precursors. Chiral organocatalysts could also offer a route to enantiomerically enriched fluorenone derivatives, although this is not directly relevant to the synthesis of the achiral this compound. Further research in this area is needed to develop efficient and regioselective organocatalytic methods for the synthesis of halogenated fluorenones.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to enhance the sustainability of the process.

One key aspect is the use of greener solvents and reaction conditions. For example, the oxidation of substituted 9H-fluorenes to the corresponding 9-fluorenones can be achieved using air as the oxidant in the presence of a base like KOH in a solvent such as THF, which is a relatively benign solvent. rsc.orgresearchgate.net This aerobic oxidation avoids the use of toxic and hazardous heavy metal oxidants like CrO₃ or KMnO₄. researchgate.net

Another green approach is the use of catalytic methods, which reduce the amount of waste generated compared to stoichiometric reactions. The transition metal-catalyzed and potential organocatalytic methods discussed above align with this principle. Furthermore, designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry.

The development of solvent-free reactions or the use of water as a solvent are also important green chemistry goals. A method for the preparation of 9-fluorenone (B1672902) from fluorene (B118485) has been reported using an alkali catalyst, an organic solvent containing an aromatic ring and water as a solvent, and a crown ether as a phase transfer agent, with air as the oxidant. google.com This method is described as an energy-saving and environmentally friendly chemical synthesis process. google.com Adapting such methodologies to the synthesis of chlorinated derivatives could significantly improve the environmental profile of the production of this compound.

Solvent-Free and Aqueous Phase Synthetic Routes

The push towards sustainable chemistry has led to the exploration of synthetic routes that minimize or eliminate the use of volatile and often hazardous organic solvents. sruc.ac.uk For the synthesis of fluorenone derivatives, including halogenated variants like this compound, performing reactions in aqueous media or under solvent-free conditions presents a significant advancement.

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the successful synthesis of various bromo- and nitrofluorenones in water, achieving high chemo- and regioselectivity with yields between 90–98% under mild conditions. semanticscholar.org This approach avoids the environmental and health hazards associated with traditional organic solvents. Another innovative strategy involves using the product, 9-fluorenone, along with water as the solvent system. google.com This method drastically simplifies the synthesis process by omitting the need for solvent separation and recovery, as the reaction medium is essentially the product itself. google.com Such a technique, coupled with the recycling of by-product water, enhances the efficiency of the reactor and streamlines the purification process. google.com

These aqueous and solvent-minimizing approaches represent a significant step forward in the environmentally conscious production of fluorenone intermediates.

Table 1: Comparison of Aqueous and Solvent-Minimizing Synthetic Routes for Fluorenone Derivatives.
MethodologyKey FeaturesReported YieldsEnvironmental AdvantagesReference
Aqueous Phase SynthesisElectrophilic aromatic bromination and nitration performed in water.90-98%Avoids volatile organic solvents; non-toxic and non-flammable medium. semanticscholar.org
Product as SolventUses 9-fluorenone and water as the reaction solvent.High conversion rates.Eliminates solvent separation/recovery steps; simplifies purification. google.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. High atom economy indicates a more sustainable process with minimal waste generation. In the synthesis of this compound, modern catalytic methods offer significant advantages over traditional stoichiometric reactions in terms of atom economy.

Palladium-catalyzed reactions, such as cyclocarbonylation and dehydrogenative cyclization, are prominent in modern fluorenone synthesis. nih.govnih.gov For instance, the palladium-catalyzed cyclocarbonylation of o-halobiaryls provides a highly efficient route to substituted fluoren-9-ones. nih.gov Similarly, the annulation of arynes with 2-haloarenecarboxaldehydes, also palladium-catalyzed, avoids the use of harsh oxidizing agents and strong mineral acids, which are common in classical methods and typically lead to poor atom economy. nih.gov These catalytic approaches often proceed with high selectivity and yield, generating fewer by-products compared to older methods that might involve multi-step procedures with protection and deprotection steps. nih.gov

Reaction efficiency, however, extends beyond yield and atom economy. It also encompasses factors like reaction time, energy consumption, and the ease of catalyst separation and recycling. The development of robust catalysts that function under mild conditions and can be easily recovered is crucial for creating truly efficient and sustainable synthetic processes for compounds like this compound.

Table 2: Atom Economy and Efficiency in Different Fluorenone Synthetic Strategies.
Synthetic StrategyGeneral ApproachAtom EconomyKey Efficiency ConsiderationsReference
Palladium-Catalyzed CyclocarbonylationIntramolecular cyclization of o-halobiaryls with carbon monoxide.HighHigh yields and selectivity; requires CO source. nih.gov
Palladium-Catalyzed AnnulationReaction of arynes with 2-haloarenecarboxaldehydes.HighAvoids harsh oxidants and strong acids. nih.gov
Classical Friedel-Crafts Acylation/CyclizationMulti-step synthesis often involving stoichiometric reagents.Low to ModerateGenerates significant inorganic salt by-products. researchgate.net
Aerobic Oxidation of FluorenesDirect oxidation of the corresponding fluorene precursor.HighUses air as the oxidant; often requires a base and catalyst. rsc.org

Scale-Up Considerations and Process Optimization in Academic Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to a larger, kilogram-scale production is a complex process fraught with challenges. drugdiscoverytrends.com The scalability of a reaction is not a linear process; factors that are negligible in a small flask can become critical in a large reactor. drugdiscoverytrends.comepicsysinc.com For the synthesis of this compound, several key issues must be addressed for successful scale-up.

One of the primary challenges is managing reaction kinetics and thermodynamics. epicsysinc.com Heat transfer, in particular, becomes much more difficult to control on a larger scale. hazenresearch.com Exothermic or endothermic reactions that are easily managed in the lab may require specialized heating or cooling systems in a pilot plant to prevent runaway reactions or incomplete conversion. hazenresearch.com Mixing efficiency is another critical factor, as inadequate agitation can lead to localized "hot spots," reduced yield, and the formation of impurities. worldpharmatoday.com

Process optimization for scale-up involves a thorough understanding of the reaction mechanism and the impact of each parameter. For catalytic processes, especially those using expensive metals like palladium, catalyst recovery and reuse are economically essential. drugdiscoverytrends.com The choice of equipment, materials of construction, and purification methods must also be reconsidered for larger quantities. epicsysinc.com Furthermore, ensuring batch-to-batch consistency and reproducibility is vital for meeting quality standards. worldpharmatoday.com A successful example includes the scale-up synthesis of 2,7-dibromofluorenone from its corresponding fluorene precursor, which was achieved on a 5.0 kg scale through aerobic oxidation, demonstrating that green and efficient methods can be viable for larger-scale production. researchgate.net

Table 3: Key Challenges and Optimization Strategies for Scaling Up Fluorenone Synthesis.
ChallengeDescriptionOptimization StrategyReference
ThermodynamicsDifficulty in controlling heat transfer (heating/cooling) in large volumes.Use of jacketed reactors, heat exchangers; careful control of addition rates. epicsysinc.comhazenresearch.com
Mixing and Mass TransferEnsuring homogeneous reaction mixture to maintain consistent reaction rates and temperature.Selection of appropriate reactor geometry and agitation systems; computational fluid dynamics (CFD) modeling. worldpharmatoday.com
Catalyst RecoveryEfficiently recovering and recycling expensive catalysts (e.g., Palladium) to ensure economic viability.Use of heterogeneous catalysts; development of effective separation protocols. drugdiscoverytrends.com
Process ReproducibilityMaintaining consistent product quality, yield, and impurity profiles across different batches.Implementation of robust process analytical technology (PAT); strict adherence to standard operating procedures (SOPs). worldpharmatoday.com
Downstream ProcessingPurification and isolation of the final product at a larger scale.Developing scalable crystallization processes; optimizing filtration and drying methods. drugdiscoverytrends.com

Reactivity and Mechanistic Studies of 4 Chloro 9h Fluoren 9 One

Nucleophilic and Electrophilic Reactivity at Key Centers

The distribution of electron density in 4-Chloro-9H-fluoren-9-one creates distinct sites for both nucleophilic and electrophilic attack, leading to a variety of chemical transformations.

The carbonyl group is the most prominent functional group in the molecule and a primary center of reactivity. Due to the higher electronegativity of oxygen compared to carbon, the C=O bond is significantly polarized, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic.

Nucleophilic Addition: The electron-deficient carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, is the most characteristic reaction of aldehydes and ketones. The process involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol. For this compound, this typically results in the formation of a 4-Chloro-9H-fluoren-9-ol derivative. A common example is the reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) to yield the secondary alcohol, 4-chloro-9H-fluoren-9-ol.

Electrophilic Attack: The lone pairs of electrons on the carbonyl oxygen atom give it basic and nucleophilic character. In acidic conditions, the oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

The reactivity of the carbonyl group is modulated by the electronic effects of the rest of the molecule. The aromatic rings and the electron-withdrawing chlorine atom influence the electrophilicity of the carbonyl carbon.

The chlorine atom at the C-4 position can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is distinct from SN1 and SN2 mechanisms and requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to proceed.

The mechanism involves two main steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

For an SNAr reaction to be efficient, the negative charge of the Meisenheimer complex must be delocalized and stabilized by the EWG, which is most effective when the EWG is positioned ortho or para to the leaving group. In this compound, the powerful electron-withdrawing carbonyl group is at the 9-position. While the C-4 position is not formally ortho or para to the C-9 carbon, the extended conjugation of the fluorenone system allows for some delocalization of a negative charge. However, resonance analysis shows that direct delocalization of the negative charge from C-4 onto the carbonyl oxygen is less effective compared to attack at the C-2 or C-7 positions (para to the carbonyl bridge). Consequently, nucleophilic aromatic substitution at the C-4 position is generally considered to be less favorable than at other positions on the fluorenone ring system.

The aromatic rings of the fluorenone core can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the carbonyl group and the chlorine atom.

Directing Effect of the Carbonyl Group: The carbonyl group at C-9 is a strong deactivating group due to its electron-withdrawing nature (both by induction and resonance). It withdraws electron density from the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles. As a meta-director, it directs incoming electrophiles to positions meta to the carbonyl bridge, which include the C-2, C-4, C-5, and C-7 positions.

Directing Effect of the Chlorine Atom: The chlorine atom at C-4 is also a deactivating group due to its inductive electron withdrawal. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. It directs incoming electrophiles to the positions ortho (C-3, C-5) and para (not applicable in this ring system) to itself.

Pericyclic Reactions and Rearrangements Involving the Fluorenone Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The fluorenone core, being a stable, fully aromatic system, is generally unreactive in thermally-driven pericyclic reactions. The significant resonance energy of the aromatic rings provides a high activation barrier for reactions that would disrupt this aromaticity.

Cycloaddition Reactions: The aromatic rings of fluorenone are not sufficiently reactive to act as dienes in standard Diels-Alder reactions. While the carbonyl double bond could potentially act as a dienophile in a hetero-Diels-Alder reaction, this reactivity is not commonly observed or reported for the fluorenone system.

Electrocyclic and Sigmatropic Reactions: Similarly, electrocyclic ring-opening or ring-closing reactions are not characteristic of the stable fluorenone skeleton. Sigmatropic rearrangements, which involve the migration of a sigma-bond, are also not a prominent feature of its chemistry.

Significant literature detailing pericyclic reactions or major rearrangements involving the this compound core is scarce, underscoring the inherent stability of its aromatic framework.

Radical Reactions and Electron Transfer Processes

This compound and related fluorenones are capable of participating in reactions involving radical intermediates and electron transfer steps. This is primarily due to the ability of the extended π-system to stabilize unpaired electrons or charges.

Fluorenones can be synthesized via radical pathways, such as the oxidative cyclization of biphenyl (B1667301) precursors, which proceeds through radical intermediates. More characteristic is the reactivity of the fluorenone molecule itself in electron transfer processes.

Electrochemical studies, particularly cyclic voltammetry, have shown that fluorenones can undergo reversible one-electron reduction to form stable radical anions, often called ketyls. The potential at which this reduction occurs is sensitive to the nature and position of substituents on the aromatic rings. Electron-withdrawing groups facilitate the reduction by stabilizing the resulting negative charge, thus shifting the reduction potential to more positive values. Conversely, electron-donating groups make the reduction more difficult. This property makes substituted fluorenones useful for studying the transmission of electronic effects through aromatic systems. The ability to accept and stabilize an electron also underlies the use of fluorenone derivatives as electron-transporting materials in electronic devices like solar cells.

Below is a table showing the half-wave reduction potentials for the formation of the radical anion for various substituted fluorenones, illustrating the electronic influence of different groups.

Substituent at C-2Half-Wave Reduction Potential (E1/2) vs. Ag/AgCl
-H (Fluorenone)-0.85 V
-CH3-0.90 V
-Cl-0.78 V
-Br-0.77 V
-NO2-0.45 V

Data are representative values compiled from electrochemical studies to illustrate substituent effects.

Photochemical Transformations of this compound

Aromatic ketones like this compound exhibit rich and varied photochemistry. Upon absorption of ultraviolet light, the molecule is promoted from its ground electronic state to an excited singlet state. From here, it can either relax back to the ground state (via fluorescence or non-radiative decay) or undergo intersystem crossing (ISC) to a longer-lived triplet state.

The presence of the chlorine atom, a heavy atom, is expected to enhance the rate of intersystem crossing due to spin-orbit coupling. This would lead to a higher quantum yield of the triplet state, which is often the key reactive intermediate in photochemical reactions of ketones.

Potential photochemical transformations include:

Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol), the excited triplet state of the fluorenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of these radicals can form a pinacol, or further reduction can yield the corresponding alcohol, 4-chloro-9H-fluoren-9-ol.

Photocycloaddition: The excited carbonyl group can undergo [2+2] cycloaddition reactions with alkenes to form oxetane (B1205548) rings (the Paternò–Büchi reaction).

Energy Transfer: The excited triplet fluorenone can act as a photosensitizer, transferring its energy to another molecule, which then undergoes a chemical reaction. Fluorenone itself is sometimes used as a photocatalyst for this reason.

Studies on related fluorenone derivatives have identified various photoproducts arising from processes such as α-cleavage and intermolecular photoreduction. The specific photochemical behavior of this compound would depend on the reaction conditions, including the solvent and the presence of other reactants.

Excited State Chemistry and Energy Transfer Mechanisms

The photophysical behavior of the fluorenone core is highly sensitive to its environment, particularly the polarity of the solvent. The lowest singlet excited state (S1) of 9-fluorenone (B1672902) can exhibit either n-π* or π-π* character. In nonpolar solvents like hexane, the S1 state is primarily of n-π* nature, resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. In contrast, in polar solvents such as acetonitrile (B52724), the π-π* state is stabilized and becomes the lowest energy singlet excited state. nycu.edu.tw This switch in the nature of the excited state significantly impacts the molecule's fluorescence lifetime and deactivation pathways.

A primary deactivation pathway for excited fluorenone is intersystem crossing (ISC) to the triplet state. In the gas phase, 9-fluorenone undergoes ultrafast relaxation to the S1 state within 0.4 picoseconds, followed by subsequent processes. nycu.edu.tw In solution, the fluorescence lifetime varies dramatically with solvent polarity, as shown in the table below.

Table 1: Solvent Effects on the Photophysical Properties of 9-Fluorenone

Solvent S1 State Character Fluorescence Lifetime (τ) Triplet Quantum Yield (Φ_T)
Hexane n-π* 110 ps ~1.0
Acetonitrile π-π* 16 ns 0.46
Dimethylsulfoxide π-π* 15.1 ns -

Data compiled from studies on the parent 9-fluorenone compound. nycu.edu.tw

For this compound, two primary effects from the chloro substituent are anticipated. First, the electron-withdrawing inductive effect of chlorine would perturb the energies of the molecular orbitals, potentially altering the energy gap between the n-π* and π-π* states. Second, the presence of the heavy chlorine atom is expected to enhance the rate of intersystem crossing via the heavy-atom effect, which increases spin-orbit coupling. This would likely lead to a shorter triplet lifetime and a higher triplet quantum yield compared to the parent compound under similar conditions.

Photo-induced Cycloadditions and Oxidations

The triplet excited state of ketones is known to participate in various photochemical reactions. For the fluorenone core, one of the most characteristic reactions is photoreduction. When 9-fluorenone is irradiated with UV light in a hydrogen-donating solvent like acetonitrile, it undergoes photoreduction to form fluoren-9-ol. granthaalayahpublication.org This reaction proceeds via hydrogen abstraction from the solvent by the excited ketone.

Another important class of reactions for excited carbonyl compounds is the [2+2] photocycloaddition, known as the Paterno-Büchi reaction, where the excited ketone reacts with an alkene to form an oxetane. While specific examples involving this compound are not prevalent, the fluorenone scaffold is capable of such reactions. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the electronic and steric properties of the substituents on both the fluorenone and the alkene. The electron-withdrawing chloro group on the 4-position would influence the electron density distribution in the excited state, thereby directing the approach of the alkene.

Photo-oxidations can also occur, though they are often less direct. The excited fluorenone can act as a photosensitizer, transferring its energy to molecular oxygen to generate singlet oxygen (¹O₂). This highly reactive species can then oxidize other substrates in the reaction mixture.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of fluorenones are of significant interest for their application in electron-transport materials. researchgate.net The redox chemistry is typically characterized by the reduction of the carbonyl group.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of fluorenone derivatives. For the parent 9-fluorenone, CV studies in aprotic solvents like acetonitrile or ionic liquids typically reveal two successive one-electron reduction processes. researchgate.net These correspond to the formation of the radical anion and, subsequently, the dianion. The reversibility of these processes depends on the stability of the generated anionic species in the specific medium.

Chronoamperometry can be employed to investigate the kinetics of chemical reactions that are coupled to the electron transfer steps. By analyzing the current-time transient following a potential step, information about the stability and reaction rates of the electrochemically generated species can be obtained.

Anodic and Cathodic Oxidation/Reduction Mechanisms

The cathodic reduction mechanism of 9-fluorenone is a well-established two-step process. The first electron transfer is a reversible process that forms a stable radical anion. The second electron transfer, which forms the dianion, is often only partially reversible due to the higher reactivity of the dianion, which can be protonated by residual water or interact strongly with cations from the supporting electrolyte.

Cathodic Reduction Mechanism:

(C₆H₄)₂CO + e⁻ ⇌ [(C₆H₄)₂CO]•⁻ (Radical Anion Formation)

[(C₆H₄)₂CO]•⁻ + e⁻ ⇌ [(C₆H₄)₂CO]²⁻ (Dianion Formation)

For this compound, the presence of the electron-withdrawing chlorine atom is expected to make the molecule easier to reduce. This is because the chloro group helps to stabilize the negative charge that develops on the aromatic system in the radical anion and dianion. Consequently, the reduction potentials for this compound are predicted to be shifted to more positive (less negative) values compared to the unsubstituted 9-fluorenone.

Anodic oxidation of the fluorenone core is less common and occurs at significantly higher potentials. It typically involves the π-system of the aromatic rings rather than the carbonyl group. High oxidation potentials can lead to electropolymerization, forming conductive polymer films on the electrode surface. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving fluorenones are fundamental to understanding their stability and reactivity. While specific thermodynamic data for this compound is scarce, the data for 9-fluorenone provides a valuable baseline.

The kinetics of reactions involving the chloro-substituent, such as nucleophilic aromatic substitution, would be influenced by the electron-withdrawing nature of the fluorenone core. However, such reactions are generally difficult due to the deactivating effect of the carbonyl group on the aromatic rings towards electrophilic attack and the general stability of aryl chlorides. The rate of reactions involving the carbonyl group, such as reduction or addition, would be enhanced by the electron-withdrawing effect of the 4-chloro substituent, which increases the electrophilicity of the carbonyl carbon.

Derivatization Strategies and Functionalization of the 4 Chloro 9h Fluoren 9 One Scaffold

Introduction of Diverse Functional Groups at Various Positions

The functionalization of the 4-chloro-9H-fluoren-9-one scaffold can be systematically approached by targeting specific positions on the molecule. The strategic introduction of various functional groups is key to creating a library of derivatives with tailored properties.

The chlorine atom at the 4-position is a key handle for introducing a wide array of functional groups through cross-coupling reactions and nucleophilic aromatic substitution. These methods are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent on the electron-deficient fluorenone ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful platform for extending the aromatic system and introducing diverse functionalities.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the aryl chloride with an organoboron species, typically a boronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.org This is a widely used method for synthesizing biaryl compounds and extending conjugated systems.

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgbeilstein-journals.org It is a premier method for synthesizing aryl amines, which are important precursors for pharmaceuticals, organic materials, and ligands.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, yielding arylalkynes. organic-chemistry.orgwikipedia.org These products are valuable intermediates for creating more complex molecules, including polycyclic aromatic hydrocarbons and polymers.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)4-Aryl-9H-fluoren-9-one
Buchwald-Hartwig AminationR₂NHPd(0)/Pd(II) catalyst, Phosphine (B1218219) ligand (e.g., XPhos), Base (e.g., NaOtBu)4-(Dialkyl/Aryl)amino-9H-fluoren-9-one
Sonogashira CouplingRC≡CHPd(0) catalyst, Cu(I) co-catalyst, Amine base4-(Alkynyl)-9H-fluoren-9-one

Nucleophilic Aromatic Substitution (SNAr): The fluorenone core contains a carbonyl group, which is strongly electron-withdrawing. This feature activates the aromatic ring system towards nucleophilic attack, making the chlorine atom susceptible to displacement by strong nucleophiles. chemistrysteps.comyoutube.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The rate of reaction is enhanced by the electron-withdrawing nature of the fluorenone system. libretexts.org A variety of nucleophiles can be employed, including alkoxides, thiolates, and amines, to introduce new functional groups at the 4-position. chemistrysteps.com

The carbonyl group at the 9-position is a classic site for functionalization in ketones. Standard ketone chemistry can be applied to introduce a variety of substituents, altering the electronic structure and steric profile of the scaffold.

Condensation Reactions: The carbonyl group readily undergoes condensation reactions with primary amines and related compounds to form imines (Schiff bases) and other C=N bonded derivatives.

Schiff Base Formation: Reaction with primary amines yields 4-chloro-9H-fluoren-9-ylidene amines. These imine derivatives are important in coordination chemistry and as intermediates for further synthesis. researchgate.net

Oxime Formation and Derivatization: The carbonyl can be converted to an oxime by reacting with hydroxylamine. The resulting this compound oxime can be further functionalized. For example, treatment with various isocyanates yields O-aryl-carbamoyl-oxymino-fluorene derivatives, introducing a carbamate (B1207046) linkage. nih.gov

ReactantReaction ConditionsFunctional Group FormedProduct Class
Primary Amine (R-NH₂)Acid or base catalysisImine (C=N-R)Schiff Base
Hydroxylamine (NH₂OH)Mild acid/baseOxime (C=N-OH)Fluorenone Oxime
Aryl Isocyanate (Ar-NCO) on OximeAnhydrous conditionsCarbamoyl-oxime (C=N-O-C(O)NH-Ar)O-aryl-carbamoyl-oximino-fluorene

Synthesis of Extended Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The this compound scaffold is an excellent building block for the synthesis of larger, more complex aromatic systems. nih.govresearchgate.net The strategic use of its functional handles allows for the construction of extended PAHs and the annulation of heterocyclic rings. nih.govrsc.orgvt.edu

Palladium-catalyzed cross-coupling reactions are particularly valuable in this context. For instance, a Suzuki coupling at the 4-position can introduce an ortho-functionalized aryl group. Subsequent intramolecular cyclization, such as a Friedel-Crafts acylation or a palladium-catalyzed C-H activation, can then form a new fused ring system. Similarly, Sonogashira coupling can introduce an alkyne, which can then participate in various cyclization reactions to form new aromatic or heterocyclic rings. organic-chemistry.org

Another powerful strategy involves palladium-catalyzed annulation, where two aromatic fragments are joined to form a larger PAH. rsc.org The this compound can serve as one of these fragments, with the chloro group acting as the site for the coupling cascade that leads to the extended system. The synthesis of new heterocycles often involves the introduction of nitrogen, oxygen, or sulfur atoms into the new rings. mdpi.comnih.gov This can be achieved by using coupling partners that contain these heteroatoms, followed by a cyclization step.

Development of this compound-based Ligands and Organometallic Complexes

The fluorenone scaffold is a privileged structure in the design of ligands for organometallic chemistry and asymmetric catalysis. Its rigid, planar structure and the potential for introducing coordinating atoms at various positions make it an attractive platform for ligand development.

Derivatives of this compound can be designed to act as ligands for a variety of metal centers. The coordinating atoms can be introduced through the functionalization strategies described previously.

N-donor Ligands: Buchwald-Hartwig amination can install amine or pyridine (B92270) moieties at the 4-position. The nitrogen atoms in these groups can then coordinate to transition metals. researchgate.net

Schiff Base Ligands: Condensation of the carbonyl group with functionalized amines (e.g., 2-aminopyridine) can create bidentate or tridentate ligands where both the imine nitrogen and other donor atoms on the amine fragment can bind to a metal center. researchgate.net

P-donor Ligands: While less direct, the chloro-substituent could be transformed (e.g., via lithiation followed by reaction with R₂PCl) into a phosphine group, a fundamental ligand type in organometallic chemistry. nih.gov

The resulting organometallic complexes have potential applications in catalysis, materials science, and as sensors.

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. sigmaaldrich.com The rigid fluorene (B118485) backbone is an excellent starting point for creating chiral environments around a metal center. researchgate.net

Strategies for inducing chirality based on the fluorenone scaffold include:

Creation of Atropisomerism: Introducing bulky groups at positions flanking the single bond that connects the fluorenone to another aromatic ring (synthesized, for example, via Suzuki coupling) can lead to hindered rotation and create stable, axially chiral atropisomers.

Derivatization with Chiral Auxiliaries: Attaching a pre-existing chiral molecule to the fluorenone scaffold can impart chirality. For example, reacting the carbonyl group with a chiral amine can lead to chiral Schiff base ligands.

Asymmetric Synthesis: Asymmetric reduction of the carbonyl group can create a chiral alcohol at the 9-position. This stereocenter can then direct subsequent synthetic transformations or act as a coordinating group in a chiral ligand. researchgate.netnih.govtcichemicals.com

These chiral ligands, when complexed with metals like palladium, rhodium, or iridium, can catalyze a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and aminations, to produce enantiomerically enriched products.

Polymerization and Oligomerization Reactions Incorporating the Fluorenone Unit

While direct polymerization of this compound is not extensively documented, its structure is amenable to several polymerization strategies through appropriate functionalization. The presence of the chloro-substituent on the aromatic ring provides a reactive handle for cross-coupling reactions, which are instrumental in the synthesis of conjugated polymers.

One of the most powerful methods for the synthesis of polyfluorenes and related conjugated polymers is the Suzuki-Miyaura cross-coupling reaction . doi.orgscholaris.camdpi.com This palladium-catalyzed reaction couples an organoboron compound with an organohalide. doi.org In the context of this compound, the chloro-substituent can act as the halide component. To facilitate polymerization, the this compound monomer would first need to be derivatized to introduce a second reactive group, typically a boronic acid or boronic ester, at another position on the fluorenone backbone. Alternatively, this compound can be coupled with a comonomer that possesses two boronic acid or ester functionalities.

Another prominent method for the formation of carbon-carbon bonds in polymer synthesis is the Sonogashira-Hagihara cross-coupling reaction . researchgate.netnih.govwikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.org Similar to the Suzuki coupling, the chloro group on this compound can serve as the halide partner. Polymerization can be achieved by reacting a di-alkynylated comonomer with this compound that has been further functionalized with a second halide, or by reacting a di-halogenated fluorenone derivative with a di-alkyne. These reactions lead to the formation of poly(aryleneethynylene)s, a class of conjugated polymers with interesting optoelectronic properties.

Oxidative coupling polymerization is another potential route. While typically applied to electron-rich aromatic compounds, derivatization of the this compound scaffold to include such moieties could enable this type of polymerization. For instance, introducing thiophene (B33073) or furan (B31954) units onto the fluorenone core could render the resulting monomer susceptible to oxidative polymerization, leading to the formation of conjugated polymers with alternating fluorenone and heterocyclic units. researchgate.net

The properties of the resulting polymers can be finely tuned by the choice of comonomers and the nature of the linkages. The incorporation of the fluorenone unit is known to influence the electronic properties of the polymer, often imparting electron-accepting characteristics. researchgate.net The chloro-substituent can also subtly modify the electronic structure and solubility of the final polymer.

Table 1: Potential Polymerization Strategies for this compound Derivatives

Polymerization Method Required Functionalization of this compound Comonomer Functional Groups Resulting Polymer Type
Suzuki-Miyaura Coupling Introduction of a boronic acid or ester group Dihalide Polyfluorene derivative
Di-halogenation Diboronic acid or ester Polyfluorene copolymer
Sonogashira-Hagihara Coupling Introduction of a terminal alkyne group Dihalide Poly(aryleneethynylene)
Di-halogenation Di-alkyne Poly(aryleneethynylene) copolymer
Stille Coupling Introduction of an organotin group Dihalide Polyfluorene derivative
Di-halogenation Di-organotin Polyfluorene copolymer
Oxidative Coupling Introduction of electron-rich heterocycles (e.g., thiophene) - Poly(fluorenone-co-heterocycle)

Supramolecular Assembly and Self-Organization of Derivatives

The self-assembly of this compound derivatives into well-defined supramolecular architectures is governed by a delicate interplay of non-covalent interactions. nih.gov The planar and aromatic nature of the fluorenone core promotes π-π stacking interactions, while the presence of the chloro-substituent and the carbonyl group introduces the possibility of more specific and directional interactions, such as halogen bonding and hydrogen bonding.

Furthermore, the introduction of hydrogen bond donors and acceptors onto the this compound scaffold is a powerful strategy to guide self-assembly. For instance, the incorporation of amide, carboxylic acid, or alcohol functionalities can lead to the formation of robust hydrogen-bonded networks, directing the molecules into specific arrangements such as tapes, sheets, or more complex three-dimensional structures.

The interplay between different non-covalent interactions is critical in determining the final supramolecular architecture. In chlorinated fluorenone derivatives, there can be competition and cooperation between π-π stacking, hydrogen bonding, and halogen bonding. The substitution pattern on the fluorenone core and the nature of the functional groups will ultimately determine which interactions dominate and thus control the self-organization process. For example, in certain crystal structures of chlorinated aromatic compounds, C-H···Cl interactions have been observed to play a significant role in the molecular packing. researchgate.netias.ac.in

The self-assembly of these derivatives can lead to the formation of various nano- and microstructures, such as nanofibers, vesicles, and organogels. The morphology of these structures is highly dependent on the molecular design and the conditions under which self-assembly occurs, including solvent, temperature, and concentration.

Table 2: Key Intermolecular Interactions in the Supramolecular Assembly of this compound Derivatives

Interaction Type Description Potential Role in Assembly
π-π Stacking Attraction between the aromatic rings of the fluorenone core. Promotes columnar or lamellar structures.
Halogen Bonding Interaction between the chlorine atom and an electron donor (e.g., O, N). Provides directionality and contributes to the stability of the assembly.
Hydrogen Bonding Interaction between hydrogen bond donors and acceptors introduced through derivatization. Can be the primary driving force for self-assembly, leading to well-defined patterns.
Dipole-Dipole Interactions Arising from the polar carbonyl group and the C-Cl bond. Influence the relative orientation of molecules within the assembly.
van der Waals Forces Non-specific attractive forces between molecules. Contribute to the overall cohesion of the supramolecular structure.

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Synthetic Building Block in Advanced Organic Synthesis and Materials Science Research

4-Chloro-9H-fluoren-9-one's utility as a foundational molecule stems from its unique combination of a rigid, planar fluorenone core and a reactive chlorine substituent. This structure allows for a variety of chemical modifications, making it an invaluable tool for chemists. Fluorenone and its derivatives are recognized as important intermediates in the synthesis of a wide array of fine chemicals. jinbangch.com The fluorene (B118485) moiety itself is a key structural motif in numerous natural products, pharmaceuticals, and functional materials. researchgate.net

Precursor for Complex Natural Product Synthesis (Scaffold-Based Approaches)

While direct and extensive examples of this compound in the total synthesis of complex natural products are not widely documented, its potential as a scaffold is significant. The fluorene core is present in various bioactive natural products. researchgate.net Synthetic strategies often rely on the functionalization of such core structures to build molecular complexity. The presence of the chlorine atom on the 4-position of the fluorenone ring in this compound offers a strategic handle for chemists. This halogen can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures characteristic of natural products. This scaffold-based approach is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules.

Intermediate in the Synthesis of Optoelectronic Materials (e.g., OLEDs, Sensors)

The field of materials science, particularly in the development of optoelectronic devices, has greatly benefited from fluorene-based compounds. 9-Fluorenone (B1672902) is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic optoelectronic devices. jinbangch.comresearchgate.net The fluorene unit provides a desirable band gap and enhances the stability of these materials. researchgate.net

This compound serves as a crucial intermediate in the synthesis of these advanced materials. The chlorine atom can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce different aromatic or heterocyclic units. This modular approach allows for the fine-tuning of the electronic and photophysical properties of the final material. By carefully selecting the coupling partners, researchers can design and synthesize novel materials with tailored properties for specific applications in OLEDs, organic solar cells, and chemical sensors. researchgate.net The ability to create a diverse library of materials from a single, versatile precursor like this compound is a significant advantage in the rapid development of new optoelectronic technologies.

Role in Catalysis Research

The fluorenone scaffold has also found applications in the field of catalysis, both in organocatalysis and in the design of ligands for transition metal-catalyzed reactions.

Organocatalytic Applications of Fluorenone Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. While specific organocatalytic applications of this compound are not extensively reported, fluorenone derivatives, in general, have been explored for their catalytic potential. The carbonyl group of the fluorenone core can participate in various interactions, potentially influencing the stereochemical outcome of a reaction. Research in this area is ongoing, with the aim of developing novel and efficient organocatalysts based on readily available scaffolds like fluorenone. au.dkmdpi.com

Heterogeneous and Homogeneous Catalysis mediated by Fluorenone Ligands

In the realm of metal-based catalysis, the design of the ligand surrounding the metal center is paramount to achieving high activity and selectivity. Fluorenone derivatives can be functionalized to create sophisticated ligands for both homogeneous and heterogeneous catalysis. researchgate.netnih.gov The rigid fluorenone backbone can provide a well-defined coordination environment for the metal, while substituents on the aromatic rings can be used to modulate the electronic and steric properties of the ligand.

This compound can serve as a starting material for the synthesis of such ligands. The chlorine atom provides a convenient point of attachment for phosphine (B1218219), amine, or other coordinating groups. These fluorenone-based ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations. The ability to systematically modify the ligand structure allows for the optimization of the catalyst's performance for a specific reaction. Both homogeneous catalysts, which are soluble in the reaction medium, and heterogeneous catalysts, which are in a different phase, can be developed using this approach, offering flexibility in catalyst design and application. chemistryworld.commorressier.com

Photophysical and Electronic Device Applications (Material Science Focus)

The inherent photophysical properties of the fluorenone core make it an attractive component for various materials science applications, particularly in the development of electronic devices.

The electronic and optical properties of fluorenone derivatives can be tuned by introducing different substituents onto the fluorene ring system. The chlorine atom in this compound, being an electron-withdrawing group, can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the material's absorption and emission spectra, as well as its charge transport characteristics.

Design of Fluorescent Probes and Chemosensors based on Fluorenone Emissions

The inherent fluorescence of the fluorenone core is a central feature in the development of specialized chemical sensors. Scientists have successfully engineered fluorenone-based molecules that act as highly selective and sensitive fluorescent and colorimetric probes.

A notable application is in the detection of iodide ions. Researchers have designed and synthesized fluorenone-based sensors that exhibit a selective fluorescence enhancement in the presence of iodide. sandia.govrinnovabili.net This response is achieved by creating a donor-acceptor (D-A) architecture, where hydroxyl-substituted aromatic rings are linked to the fluorenone core. rinnovabili.net The mechanism behind the fluorescence enhancement involves the inhibition of intramolecular charge transfer (ICT) and C=N isomerization upon binding with iodide, leading to detection limits as low as 8.0 and 11.0 nM. sandia.govcdnsciencepub.com This method is considered superior to many previous sensors that relied on a less sensitive fluorescence quenching mechanism. sandia.govrinnovabili.net The reversibility of these sensors has also been demonstrated, allowing for potential reuse in on-site detection applications. aalto.fi

The design principles for these chemosensors are summarized in the table below.

Sensor Design PrincipleTarget AnalyteDetection MechanismKey Outcome
Donor-Acceptor (D-A) architecture with fluorenone coreIodide (I⁻)Inhibition of Intramolecular Charge Transfer (ICT) and C=N isomerizationFluorescence emission enhancement
Introduction of hydroxyl-substituted aromatic ringsIodide (I⁻)Enhanced binding and signalingHigh selectivity and sensitivity (nM range)

These findings underscore the tunability of the fluorenone scaffold, allowing for the rational design of probes for specific analytes, with applications extending to biological imaging in live cells and the development of logic gates. sandia.gov

Charge Transport and Semiconducting Properties of Fluorenone-Containing Polymers

The fluorenone moiety is a promising acceptor unit for the construction of high-performance n-type (electron-transporting) organic semiconductors. researchgate.netacs.org Its electron-deficient nature makes it an ideal building block for polymers used in organic electronics.

Researchers have developed n-type polymer semiconductors by incorporating imide-functionalized fluorenone derivatives (FOI and FCNI) into the polymer backbone. researchgate.net These building blocks feature deep-lying lowest unoccupied molecular orbital (LUMO) energy levels (down to -4.05 eV) and a highly coplanar framework, which are crucial for efficient electron transport. researchgate.net Polymers constructed from these units have demonstrated unipolar n-type transport characteristics with electron mobilities reaching up to 0.11 cm² V⁻¹ s⁻¹. researchgate.net

The strategy of creating alternating copolymers allows for the tuning of electronic properties. For instance, copolymers of 9-fluorenone and 9,9-dioctylfluorene exhibit intramolecular charge transfer (ICT) interactions between the electron-donating and electron-accepting units. nih.gov By modifying the chemical bridge at the 9-position of the fluorene unit, the band gap and energy levels of the resulting polymers can be systematically adjusted. nih.gov This molecular engineering approach is fundamental to optimizing materials for devices like organic thin-film transistors (OTFTs). researchgate.net

The properties of fluorenone-based n-type polymers are detailed in the following table.

Polymer TypeKey Monomer UnitLUMO Energy LevelElectron Mobility (μe)Application
Imide-Functionalized PolymerImide-functionalized fluorenone (FOI)Down to -4.05 eVUp to 0.11 cm² V⁻¹ s⁻¹Organic Thin-Film Transistors (OTFTs)
Alternating Copolymer9-fluorenone and 9,9-dioctylfluoreneTunableNot specifiedOrganic Electronics

Research into Energy Storage and Conversion Technologies

The electrochemical activity and photophysical properties of the fluorenone core have positioned it as a candidate for research in energy storage and conversion systems.

Electrolyte Components and Electrode Materials in Batteries and Fuel Cells

Recent breakthroughs have highlighted the potential of fluorenone derivatives as electroactive materials, particularly in aqueous organic redox flow batteries (AORFBs). pv-magazine.com These batteries offer a promising alternative to traditional vanadium-based systems for grid-scale energy storage, as organic molecules can be more abundant, environmentally friendly, and less expensive. pv-magazine.com

A primary challenge with fluorenone was its low water solubility and lack of redox reversibility in aqueous solutions. rinnovabili.netpv-magazine.com Through molecular engineering, scientists have transformed the fluorenone molecule into a water-soluble, redox-reversible compound suitable for AORFB anolytes (negative electrolytes). rinnovabili.netpv-magazine.com One novel pyridinium-functionalized fluorenone compound demonstrated high aqueous solubility and reversible electrochemical behavior, leading to excellent volumetric capacity and cycling performance. rsc.org Research has shown that fluorenone-based anolytes can store two electrons, achieve high capacity utilization (87%), and exhibit exceptional stability with capacity retention rates of 99.95% per cycle. researchgate.net A small-scale prototype battery based on this technology was reported to have an energy density more than double that of current vanadium batteries. pv-magazine.com

In a different application, a patent has been filed for a lithium-sulfur (Li-S) battery electrode that incorporates a fluorenone-containing copolymer. labpartnering.org The material, poly(9,9-dioctylfluorene-co-fluorenone-co-methylbenzoic ester) (PFM), is used as part of a porous nanocomposite with carbon nanotubes and sulfur particles. labpartnering.org This design aims to mitigate issues like the dissolution of polysulfides that can hinder the performance of Li-S batteries. labpartnering.org

TechnologyFluorenone ApplicationKey InnovationPerformance Metric
Aqueous Organic Redox Flow Battery (AORFB)Anolyte (Negative Electrolyte)Molecular engineering for water solubility and redox reversibilityVolumetric Capacity: 46.4 Ah L⁻¹; Capacity Retention: 99.95%/cycle researchgate.net
Lithium-Sulfur (Li-S) BatteryElectrode Component (Copolymer Binder)Porous nanocomposite with PFM copolymerDesigned to reduce polysulfide dissolution and improve stability

While significant progress has been made in batteries, there is limited specific research on the use of this compound or its derivatives in fuel cell components.

Photoelectrochemical Applications

The fluorenone structure serves as an effective building block in organic dyes for dye-sensitized solar cells (DSSCs). rsc.org In these devices, the dye molecule absorbs light and injects an electron into a semiconductor material, generating a current. Fluorenone is typically used as a π-conjugated spacer or bridge within a donor-π-acceptor (D-π-A) dye architecture. rsc.orgresearchgate.net

Researchers have synthesized and tested various organic dyes where a fluorenone unit connects an electron-donating group (like triarylamine or fluorene) and an electron-accepting/anchoring group (like cyanoacrylic acid). rsc.org The electrochemical and photovoltaic properties of these dyes can be fine-tuned by altering the donor moiety or modifying the conjugated bridge. rsc.orgresearchgate.net

The table below summarizes the performance of a DSSC utilizing a fluorenone-based organic dye.

Dye ComponentRole in Dye StructureMax. Power Conversion Efficiency (PCE)Max. Incident Photon-to-Current Efficiency (IPCE)
Fluorenoneπ-spacer4.71%80% rsc.orgresearchgate.net

Advanced Analytical and Spectroscopic Methodologies Applied to 4 Chloro 9h Fluoren 9 One

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 4-Chloro-9H-fluoren-9-one, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, offering unambiguous proof of its constitution.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of magnetically active nuclei, multi-dimensional NMR experiments are essential for assembling the complete molecular structure. bitesizebio.com For a molecule like this compound, the fluorenone core is largely planar and rigid, limiting significant conformational dynamics that would be studied by NMR. However, techniques such as 2D NMR are indispensable for definitive signal assignment.

Key multi-dimensional NMR techniques and their applications to this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would reveal the connectivity of adjacent protons within the two aromatic rings, helping to trace the proton network (e.g., H-1 to H-2 to H-3, and H-5 to H-6 to H-7 to H-8).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated aromatic carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from aromatic protons to the carbonyl carbon (C-9) and the carbon atoms involved in the ring fusion.

The following table outlines the predicted key HMBC correlations that would be instrumental in the structural confirmation of this compound.

Proton(s)Expected Key HMBC Cross-Peaks to Carbon(s)
H-1, H-3C-2, C-4a, C-9a
H-5, H-7C-6, C-4b, C-8a
H-8C-1, C-6, C-9, C-8a
H-3C-1, C-4, C-4a

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or chemical exchange. libretexts.orgresearchgate.net For the rigid fluorenone core of this compound, DNMR is not typically applied to the molecule itself.

However, its utility becomes apparent when studying reaction intermediates. For example, in reactions involving nucleophilic addition to the carbonyl group, transient tetrahedral intermediates are formed. If bulky reagents are used, rotation around newly formed single bonds could be sterically hindered. Variable-temperature NMR experiments could then be employed to study the kinetics of this restricted rotation, providing insight into the energy barriers of the process and the structure of the short-lived intermediate species. Such studies are crucial for understanding reaction mechanisms involving this class of compounds.

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's exact elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₇ClO.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern arising from the two stable isotopes of chlorine: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). HRMS can resolve the molecular ions corresponding to each isotope, which are separated by approximately 2 Da. This provides a definitive signature for the presence of a single chlorine atom in the molecule. rsc.orgnih.govacs.orgnih.govresearchgate.net

Isotopic FormulaTheoretical Exact Mass (Da)
C₁₃H₇³⁵ClO214.01854
C₁₃H₇³⁷ClO216.01559

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. researchgate.netnih.gov This process provides detailed structural information and allows for the elucidation of fragmentation pathways. researchgate.netnih.gov

For this compound, the molecular ion ([M]⁺˙) would be the precursor ion. The fragmentation is dictated by the most labile bonds and the stability of the resulting fragments. Key fragmentation pathways for aromatic ketones often involve the loss of a neutral carbon monoxide (CO) molecule.

A plausible fragmentation pathway would involve:

Loss of Carbon Monoxide: The initial fragmentation would likely be the loss of a CO group (28 Da) from the molecular ion to form a radical cation at m/z 186 (for the ³⁵Cl isotope).

Loss of Chlorine: A subsequent fragmentation could be the loss of a chlorine radical (35 Da) to produce a cation at m/z 151. Alternatively, the molecular ion could first lose a chlorine radical.

The following table details the expected major ions in the MS/MS spectrum of this compound.

IonProposed Formulam/z (for ³⁵Cl isotope)Description
[M]⁺˙[C₁₃H₇ClO]⁺˙214Molecular Ion
[M-CO]⁺˙[C₁₂H₇Cl]⁺˙186Loss of neutral carbon monoxide
[M-Cl]⁺[C₁₃H₇O]⁺181Loss of chlorine radical
[M-CO-Cl]⁺[C₁₂H₇]⁺151Loss of CO followed by loss of chlorine radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgmpg.de IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, with scattered photons having a different frequency due to interaction with molecular vibrations that cause a change in polarizability. rsc.org

For this compound, these techniques are excellent for identifying key functional groups and providing a structural fingerprint. researchgate.netsmu.edu

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption due to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1710-1730 cm⁻¹. Other important absorptions include C=C stretching vibrations from the aromatic rings (around 1600 cm⁻¹ and 1450 cm⁻¹) and the C-H stretching of the aromatic protons (above 3000 cm⁻¹). The C-Cl stretching vibration would be expected in the fingerprint region, typically between 700 and 800 cm⁻¹. nih.govresearchgate.netnist.govchemicalbook.com

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often produce strong signals. The aromatic ring "breathing" modes and other symmetric C=C stretching vibrations are typically strong in the Raman spectrum. The C=O stretch, while strong in the IR, is also observable in the Raman spectrum, though it may be weaker.

The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3050 - 3150MediumStrong
C=O Stretch (Ketone)1710 - 1730StrongMedium
Aromatic C=C Stretch1580 - 1610Medium-StrongStrong
Aromatic C=C Stretch1440 - 1480Medium-StrongStrong
Aromatic C-H Bend (out-of-plane)730 - 770StrongWeak
C-Cl Stretch700 - 800Medium-StrongMedium

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, is fundamental to understanding the photophysical properties of a molecule. These techniques probe the electronic transitions between the ground state and excited states, providing information on the energy levels and de-excitation pathways of this compound.

The interaction between a solute molecule and the surrounding solvent can alter the energy of its electronic states, leading to shifts in its absorption and emission spectra—a phenomenon known as solvatochromism. The study of these shifts in a range of solvents with varying polarity, polarizability, and hydrogen-bonding capabilities provides insight into the nature of the electronic transitions and the dipole moments of the molecule's ground and excited states.

For this compound, the absorption spectrum is expected to be influenced by solvent polarity. The parent 9-fluorenone (B1672902) exhibits both n→π* and π→π* transitions. Generally, as solvent polarity increases, n→π* transitions undergo a hypsochromic (blue) shift, while π→π* transitions experience a bathochromic (red) shift. The chlorine atom, being an electron-withdrawing group, will influence the charge distribution in both the ground and excited states, thus affecting the magnitude of these solvent-induced shifts.

Detailed experimental data tabulating the absorption and emission maxima of this compound in a variety of solvents is not available in the reviewed literature. However, a hypothetical data table for such an experiment would resemble the following:

SolventPolarity IndexAbsorption λmax (nm)Emission λmax (nm)
Hexane0.1Data not availableData not available
Toluene2.4Data not availableData not available
Dichloromethane3.1Data not availableData not available
Acetone5.1Data not availableData not available
Acetonitrile (B52724)5.8Data not availableData not available
Ethanol4.3Data not availableData not available

The fluorescence quantum yield (ΦF) and the excited-state lifetime (τ) are critical parameters for quantifying the efficiency and dynamics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process against competing non-radiative decay pathways like internal conversion and intersystem crossing. The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

These parameters are highly sensitive to the molecular structure and environment. The presence of the heavy chlorine atom on the fluorenone scaffold in this compound would be expected to increase the rate of intersystem crossing (the "heavy-atom effect"), a process that populates the triplet state. This would likely lead to a lower fluorescence quantum yield and a shorter fluorescence lifetime compared to the parent 9-fluorenone.

Specific experimental values for the quantum yield and lifetime of this compound could not be located in the searched literature. A typical presentation of such data would be as follows:

CompoundSolventQuantum Yield (ΦF)Lifetime (τ, ns)
This compoundCyclohexaneData not availableData not available
This compoundDichloromethaneData not availableData not available
This compoundAcetonitrileData not availableData not available

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination (Methodology Focus)

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD would provide detailed information on bond lengths, bond angles, and the conformation of the molecule. Powder XRD (PXRD) is used to identify the crystalline phase and assess sample purity. The methodology involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern, from which the electron density map and ultimately the crystal structure can be calculated.

A crystallographic structure for this compound has not been reported in the searched databases. A summary of crystallographic data would typically be presented in a table like this:

ParameterValue
Chemical FormulaC13H7ClO
Formula Weight214.65
Crystal SystemData not available
Space GroupData not available
a, b, c (Å)Data not available
α, β, γ (°)Data not available
Volume (Å3)Data not available
ZData not available

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have significantly different physical properties, such as melting point, solubility, and stability. Polymorphism is investigated by crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like PXRD, differential scanning calorimetry (DSC), and single-crystal XRD.

No studies on the polymorphism of this compound have been reported in the scientific literature. Investigating its potential to form polymorphs would be a valuable area of research, as different packing arrangements could lead to varied intermolecular interactions and, consequently, distinct material properties.

Electrochemical Measurements and Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. This technique can determine the reduction and oxidation potentials of a compound, providing information about the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For this compound, the electron-withdrawing chlorine atom is expected to make the molecule easier to reduce compared to unsubstituted 9-fluorenone. This would be observed as a positive shift in the reduction potential. A CV experiment would reveal the potentials at which the molecule accepts electrons and the stability of the resulting radical anion.

Specific electrochemical data for this compound is not present in the reviewed literature. The results of such an analysis would typically be summarized as follows:

CompoundEred1 (V vs. Fc/Fc+)Ered2 (V vs. Fc/Fc+)LUMO Energy (eV)
This compoundData not availableData not availableData not available

Computational Chemistry and Theoretical Studies on 4 Chloro 9h Fluoren 9 One

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the geometry, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) for Ground State Properties (e.g., Bond Lengths, Angles, Charge Distribution)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-9H-fluoren-9-one, DFT calculations would be instrumental in determining its ground state properties. Such studies would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of key parameters.

However, specific studies detailing the optimized bond lengths, bond angles, and charge distribution for this compound are not readily found in the reviewed literature. While DFT has been applied to study other fluorenone derivatives, the direct impact of the chlorine atom at the 4-position on the geometry and electronic distribution of the fluorenone core has not been specifically documented.

Hypothetical Data Table Based on General Chemical Principles:

The following table is a hypothetical representation of data that would be generated from a DFT study. It is for illustrative purposes only, as specific literature could not be found.

ParameterExpected Value/Observation
C-Cl Bond Length ~1.74 Å
C=O Bond Length ~1.22 Å
Charge on Cl Atom Negative (due to high electronegativity)
Charge on Carbonyl C Positive (due to polarization of C=O bond)
Dipole Moment Increased compared to 9H-fluoren-9-one

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These high-level calculations provide very accurate electronic structure information. A search of scientific databases did not reveal any specific ab initio studies performed on this compound to determine its high-level electronic structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations could provide valuable information on the conformational flexibility of the this compound molecule and how it interacts with other molecules, such as solvents or other organic molecules in a condensed phase. At present, there are no published MD simulation studies specifically targeting this compound.

Theoretical Studies on Reaction Mechanisms and Transition State Energies

Theoretical studies are crucial for elucidating the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with these transformations.

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) for reactions involving this compound would allow for the identification of all possible stationary points, including reactants, products, intermediates, and transition states. This information is fundamental to understanding its chemical reactivity.

Reaction Pathway Elucidation and Barrier Calculation

Building upon a PES map, the specific pathways for reactions could be elucidated, and the activation energies (reaction barriers) could be calculated. This would provide quantitative insights into the kinetics and thermodynamics of its reactions.

Unfortunately, dedicated theoretical studies on the reaction mechanisms, potential energy surfaces, and transition state energies for this compound have not been reported in the available scientific literature. Such research would be valuable for predicting its reactivity in various chemical environments.

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on quantum mechanics, are instrumental in predicting and interpreting various spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to simulate NMR, UV-Vis, and fluorescence spectra, offering insights into the relationship between molecular structure and spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts with a high degree of accuracy, aiding in spectral assignment and structure verification. The primary approach involves calculating the magnetic shielding tensor for each nucleus in the molecule.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve a multi-step computational protocol:

Conformational Analysis: The first step is to find the molecule's lowest energy conformation, as chemical shifts are sensitive to geometry. This is usually achieved through geometry optimization using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*).

Shielding Calculation: Using the optimized geometry, the absolute magnetic shielding constants (σ) for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this calculation.

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample

Various computational strategies exist, from DFT methods to more recent machine learning algorithms trained on vast databases of experimental spectra. mdpi.com DFT calculations can achieve root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts. mdpi.com While specific computational studies detailing the predicted NMR spectrum for this compound are not prevalent in the literature, the methodology is well-established. The accuracy of these predictions relies heavily on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled implicitly (e.g., using the Polarizable Continuum Model, PCM) or explicitly.

To illustrate the typical output of such a study, the table below presents a hypothetical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for the parent compound, 9-fluorenone (B1672902), which would be analogous to a study on its chloro-derivative.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C1, C8120.2120.90.7
C2, C7124.2124.80.6
C3, C6134.1134.50.4
C4, C5129.0129.50.5
C4a, C4b134.9135.30.4
C8a, C9a144.4144.90.5
C9 (C=O)193.9194.50.6

Data in the table is representative for 9-fluorenone and intended for illustrative purposes.

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of a molecule are determined by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for simulating these spectra in medium-to-large sized molecules like this compound.

The simulation process involves:

Ground State Optimization: The geometry of the molecule in its electronic ground state (S₀) is optimized using a standard DFT calculation.

Vertical Excitation Calculation: TD-DFT is then used on the optimized ground-state geometry to calculate the vertical excitation energies to various excited states (S₁, S₂, etc.). This provides the wavelengths (λ_max) and oscillator strengths (f) for the absorption spectrum. The oscillator strength is related to the intensity of the absorption band.

Excited State Optimization: To simulate fluorescence, the geometry of the first singlet excited state (S₁) is optimized.

Emission Energy Calculation: A TD-DFT calculation is performed on the optimized S₁ geometry to determine the energy of the transition back to the ground state (S₁ → S₀). This energy corresponds to the fluorescence emission maximum.

For the parent compound, 9-fluorenone, photophysical studies show that its lowest singlet excited state (S₁) is of n→π* character in nonpolar solvents, while it shifts to a π→π* character in polar solvents. nycu.edu.tw This sensitivity to the environment is due to the stabilization of the more polar π→π* state in polar media. A computational study on this compound would be expected to show similar behavior, with the chlorine substituent modulating the energies of the molecular orbitals and thus the transition energies. The electron-withdrawing nature of the chlorine atom would likely influence the charge distribution in both the ground and excited states.

A typical output from a TD-DFT calculation on 9-fluorenone is presented below, showing the primary electronic transitions contributing to its UV-Vis absorption spectrum.

TransitionCalculated λ (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4300.001n → π
S₀ → S₂3850.025π → π
S₀ → S₃3200.090π → π
S₀ → S₄2950.350π → π

Data in the table is representative for 9-fluorenone and intended for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational modeling approach that aims to correlate the chemical reactivity of a series of compounds with their molecular structures. This is achieved by developing a mathematical model that relates one or more molecular descriptors to a specific measure of reactivity.

For a series of substituted fluorenones, including this compound, a QSRR study could be designed to predict their reactivity in a particular chemical transformation. The steps would include:

Dataset Assembly: A series of fluorenone derivatives with varying substituents at different positions would be selected. Their reactivity (e.g., reaction rate constant, equilibrium constant, or reduction potential) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Sterimol parameters).

Topological Descriptors: Indices that describe molecular connectivity and branching.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the experimental reactivity (dependent variable). The general form of an MLR model is: Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where 'c' are regression coefficients and 'D' are the molecular descriptors.

Model Validation: The predictive power of the QSRR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation (using a set of molecules not included in the model's training).

While no specific QSRR studies on this compound have been reported, such an analysis could provide valuable insights. For instance, a QSRR model could predict the susceptibility of the carbonyl group to nucleophilic attack based on descriptors like the partial charge on the carbonyl carbon and the LUMO energy, as influenced by the chloro-substituent and others around the fluorenone core.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure and chemical reactivity of molecules. A key concept within this theory is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy (E_HOMO) is related to the ionization potential and indicates the molecule's ability to be oxidized.

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy (E_LUMO) is related to the electron affinity and indicates the molecule's ability to be reduced.

The energy and spatial distribution of these orbitals are crucial for predicting reactivity. youtube.com For this compound, the HOMO is expected to be a π-orbital distributed across the aromatic system, while the LUMO is likely a π*-orbital with significant density on the carbonyl group and the biphenyl (B1667301) system. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to the parent 9-fluorenone.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a particularly important descriptor. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests higher reactivity. Computational DFT calculations are routinely used to determine the energies and visualize the shapes of these frontier orbitals. This analysis helps predict sites of electrophilic and nucleophilic attack and explains the outcomes of pericyclic reactions and charge transfer processes.

The table below provides representative DFT-calculated frontier orbital energies for 9-fluorenone and a hypothetical set of values for this compound to illustrate the expected effect of the chloro-substituent.

CompoundE_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (eV)
9-Fluoren-9-one-6.58-2.454.13
This compound (Hypothetical)-6.75-2.684.07

Note: Values for this compound are hypothetical, based on the expected electronic effect of a chlorine substituent, and are for illustrative purposes.

Future Research Directions and Unexplored Avenues in 4 Chloro 9h Fluoren 9 One Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classical methods for the synthesis of fluorenones exist, the future of 4-Chloro-9H-fluoren-9-one synthesis lies in the development of more efficient, selective, and sustainable methodologies. Traditional routes often rely on harsh conditions or stoichiometric oxidants, which are not ideal for modern chemical manufacturing.

Future research should focus on several key areas:

Transition-Metal-Catalyzed C-H Functionalization: Palladium-catalyzed dual C-H functionalization of benzophenones represents a concise route to fluorenones. rsc.org Future work could optimize this for chloro-substituted benzophenones, enhancing regioselectivity and catalyst turnover. Similarly, rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids is a promising method for constructing the fluorenone core. organic-chemistry.org

Metal-Free Oxidative Cyclization: Metal-free approaches are ecologically and economically attractive. The use of tert-butyl hydroperoxide (TBHP) to promote the oxidative cyclization of 2-(aminomethyl)biphenyls is a notable example, which has been shown to be compatible with chloro-substituents. nih.gov Further exploration of other organic oxidants and reaction conditions could improve yields and broaden the substrate scope.

Aerobic Oxidation: The use of molecular oxygen from the air as the terminal oxidant is a cornerstone of green chemistry. Highly efficient methods for the aerobic oxidation of substituted 9H-fluorenes to 9-fluorenones have been developed using simple catalysts like potassium hydroxide (B78521) (KOH) in solvents such as tetrahydrofuran (B95107) (THF). rsc.org These reactions proceed under mild, ambient conditions and can produce halogenated fluorenones in high yield and purity, representing a significant opportunity for sustainable large-scale production. rsc.orgresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for organic synthesis. The intramolecular cyclization of biarylcarboxylic acids to form fluorenones using photoredox catalysts is an emerging area that could be adapted for the synthesis of this compound. organic-chemistry.org

Flow Chemistry: Continuous flow processing offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, efficiency, and scalability. organic-chemistry.org Developing a telescoped, multi-step flow synthesis for this compound from simple precursors would be a significant advancement, minimizing intermediate isolation and waste generation.

The table below summarizes some modern synthetic approaches applicable to substituted fluorenones.

Synthetic StrategyCatalyst/ReagentKey Advantages
Aerobic OxidationKOH / AirGreen, high yield, mild conditions, uses O2 as oxidant. rsc.orgresearchgate.net
Metal-Free Oxidative CyclizationTBHPAvoids transition metals, good functional group tolerance. nih.gov
Pd-Catalyzed CyclizationPd(OAc)2, Pd-palladacycleHigh efficiency, direct C-H activation pathways. rsc.orgorganic-chemistry.org
Photoredox CatalysisOrganic Dyes / LightMild conditions, high functional group compatibility. organic-chemistry.org

Exploration of New Reactivity Manifolds and Reaction Discoveries

The reactivity of this compound is primarily dictated by its three key functional components: the carbonyl group, the aromatic rings, and the carbon-chlorine bond. While classical reactions of these groups are known, future research can unlock novel transformations and build molecular complexity in unprecedented ways.

Carbonyl Group Derivatization: The ketone functionality is a versatile handle for derivatization. Known reactions include the formation of oximes and hydrazones, which can serve as precursors to other functional materials. rsc.org For instance, condensation with various aniline (B41778) derivatives leads to the formation of bis(aminophenyl)fluorene compounds, which are important monomers for high-performance polymers. Future work could explore novel condensation partners and cycloaddition reactions to build complex heterocyclic systems fused to the fluorenone core.

Aromatic Ring Functionalization: The fluorenone nucleus can undergo electrophilic aromatic substitution, such as nitration. wikipedia.org A significant unexplored avenue is the selective C-H functionalization of the aromatic rings. Modern catalysis offers powerful tools for direct C-H activation, enabling the introduction of aryl, alkyl, and other functional groups without the need for pre-functionalized substrates. Developing methods to selectively functionalize the C-H bonds at positions other than C4 would provide rapid access to a vast library of new derivatives with tunable electronic and steric properties.

Cross-Coupling Reactions: The chloro-substituent at the C4 position is a key reactive site for transition-metal-catalyzed cross-coupling reactions. While demonstrated for bromo-fluorenones, the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other coupling reactions to this compound is a promising area for future exploration. This would allow for the direct attachment of diverse molecular fragments, including aryl, alkynyl, and amino groups, providing a powerful strategy for building complex molecules for materials and medicinal chemistry.

Ipso-Substitution: Beyond cross-coupling, the C-Cl bond could be a target for ipso-nitration or other substitution reactions, potentially offering alternative pathways to functionalized fluorenones that are not accessible through direct electrophilic substitution. google.com

Integration into Emerging Smart Materials and Responsive Systems

The unique photophysical and electronic properties of the fluorenone scaffold make it an excellent building block for "smart" materials that respond to external stimuli. The incorporation of this compound into such systems is a major avenue for future research.

Organic Light-Emitting Diodes (OLEDs): Fluorenone-based derivatives have been successfully designed and characterized as emitters in OLEDs. rsc.org Their thermal stability and electrochemical properties are well-suited for these applications. Future work on this compound could involve its use as a precursor for more complex emitters, where the chloro group is functionalized to tune the emission color, quantum efficiency, and charge-transport properties.

Chemical Sensors: Polymers and small molecules based on the fluorenone core have been developed as highly sensitive fluorescent and colorimetric sensors for analytes such as ions, antibiotics, and explosives. researchgate.netunpad.ac.idgoogle.com These systems often rely on mechanisms like intramolecular charge transfer (ICT) or fluorescence quenching. This compound can be a key intermediate for creating new sensor molecules, where its electronic properties and the reactive chlorine handle can be exploited to design receptors for specific targets.

Electrochromic and Photochromic Systems: Materials that change color in response to electricity (electrochromism) or light (photochromism) are at the heart of smart windows and displays. Fluorene (B118485) derivatives are known to be effective electrochromic materials. organic-chemistry.org Furthermore, photochromic chromenes have been synthesized from fluorenone. google.com Research into incorporating the 4-chloro-9-fluorenone unit into polymers or molecular switches could lead to new materials with tunable color-changing properties. The electron-withdrawing nature of both the carbonyl and chloro groups could significantly influence the redox potentials and absorption spectra of these materials.

Stimuli-Responsive Gels: Fluorenone-based donor-acceptor triads have been shown to form supramolecular organogels that respond to chemical stimuli with color and phase changes. wikipedia.org This opens the door to creating soft materials and "π-gelators" from this compound derivatives for applications in sensing and controlled release.

The table below highlights potential applications of this compound derivatives in smart materials.

Material TypeStimulusPotential Application
OLEDsElectricityDisplays, Solid-State Lighting
Chemical SensorsAnalyte BindingEnvironmental Monitoring, Medical Diagnostics
Electrochromic MaterialsVoltageSmart Windows, Displays
Photochromic MaterialsLightOptical Switches, Security Inks
Responsive GelsChemicals, SolventsSoft Actuators, Sensing

Advanced Catalytic Applications and Catalyst Design

While often the target of synthesis, the fluorenone scaffold itself possesses properties that make it an intriguing candidate for roles in catalysis. The future exploration of this compound in this domain could unlock new catalytic functions.

Photocatalysis: 9-Fluorenone (B1672902) is a known organic photocatalyst capable of promoting reactions such as [2+2] photocycloadditions and thiol-ene reactions under UV irradiation. researchgate.netgoogle.com Its triplet state has the appropriate energy and lifetime to facilitate energy transfer or electron transfer processes. A key research direction is the incorporation of the 4-chloro-9-fluorenone unit into porous organic polymers or metal-organic frameworks. Such heterogeneous catalysts could offer enhanced stability, recyclability, and potentially higher activity for processes like oxygen activation compared to their homogeneous counterparts. researchgate.net

Ligand Development: The rigid fluorenone structure can serve as a scaffold for designing novel ligands for transition metal catalysis. Fluorenone-based bridging ligands have been used to construct bimetallic complexes where the fluorenone unit acts as a redox-active component, mediating electronic communication between the metal centers. wikipedia.org The 4-chloro substituent on the fluorenone ring provides a convenient anchor point for further elaboration of the ligand structure, allowing for fine-tuning of the steric and electronic environment around the metal center. This could lead to catalysts with improved activity and selectivity for a range of organic transformations.

Organocatalysis: While not a direct catalyst itself in most known reactions, this compound is a valuable starting material for synthesizing more complex molecules that could act as organocatalysts. The combination of its rigid aromatic framework, electron-deficient nature, and the presence of a reactive chlorine handle allows for the construction of unique molecular architectures with potential catalytic activity.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A profound understanding of the fundamental photophysical and chemical properties of this compound is essential for its rational design into new materials and catalysts. The synergy between advanced spectroscopic techniques and high-level computational methods provides the most powerful platform for gaining this mechanistic insight.

Ultrafast Spectroscopy: The photophysics of fluorenone, including processes like intersystem crossing (ISC) and vibrational relaxation, occur on the picosecond and femtosecond timescales. rsc.org Techniques such as femtosecond transient absorption spectroscopy and fluorescence up-conversion are critical for mapping the excited-state decay pathways. Future studies should apply these methods to this compound to determine how the chloro-substituent perturbs the energies and dynamics of the singlet and triplet excited states, which is crucial for applications in photocatalysis and OLEDs.

Time-Resolved Vibrational and Spin Resonance Spectroscopy: To identify the structures of short-lived reactive intermediates in photochemical reactions, time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy are invaluable. These techniques have been used to detect and characterize radical intermediates derived from fluorenone oximes. researchgate.net Applying these methods to reactions involving this compound could provide definitive evidence for proposed reaction mechanisms, for example, in C-H activation or cross-coupling reactions.

Computational Chemistry: Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure, molecular orbitals (HOMO/LUMO), and excited states of fluorenone derivatives. google.comrsc.org Future computational work should focus on:

Modeling the reaction pathways for novel synthetic routes to predict activation barriers and regioselectivity.

Calculating the photophysical properties, including absorption/emission spectra and ISC rates, to guide the design of new materials for optoelectronic applications.

Simulating the interaction of this compound with other molecules, such as analytes in sensor applications or metal centers in catalytic complexes, to understand the nature of binding and activation.

Using molecular orbital theory to investigate potential reaction mechanisms, such as the formation of dibenzofuran (B1670420) from fluorenone under oxidative conditions. hdinresearch.com

By combining these advanced experimental and theoretical approaches, a comprehensive, atom-level understanding of the structure-property-reactivity relationships for this compound can be achieved, accelerating the discovery of its new applications.

Challenges and Opportunities in Sustainable Chemical Manufacturing

The transition to a green and sustainable chemical industry presents both challenges and significant opportunities for the manufacturing of specialty chemicals like this compound.

Challenges:

Traditional Synthesis: Many established methods for the synthesis of substituted fluorenones rely on stoichiometric, often hazardous, oxidizing agents like chromium trioxide or potassium permanganate. researchgate.net These processes generate significant toxic waste, suffer from low atom economy, and often require harsh reaction conditions and the use of large quantities of volatile organic solvents. rsc.org

Cost and Scalability: The high cost of raw materials and complex multi-step syntheses can be a barrier to the large-scale industrial production and commercial viability of fluorenone derivatives. nih.gov Developing cost-effective and scalable processes is a primary challenge.

Regioselectivity: Controlling the position of substituents during electrophilic aromatic substitution on the fluorenone core can be difficult, often leading to mixtures of regioisomers that require costly and wasteful purification steps. rsc.org

Opportunities:

Green Oxidants: The foremost opportunity lies in replacing hazardous oxidants with environmentally benign alternatives. The use of air (O2) as the terminal oxidant in the synthesis of fluorenones from fluorenes is a prime example of a green and highly efficient method, with water being the only byproduct. rsc.orgwikipedia.org

Benign Solvents: Shifting away from hazardous organic solvents is a key goal of green chemistry. Research has demonstrated that reactions like bromination and nitration of fluorenone can be performed effectively in water. rsc.org Exploring other green solvents or even solvent-free "dry media" conditions could further reduce the environmental footprint. corbion.com

Catalytic Processes: The development of highly efficient catalytic systems, including metal-free, base-catalyzed, or photocatalytic methods, reduces waste by avoiding stoichiometric reagents. nih.govresearchgate.net Processes that allow for catalyst recycling are particularly attractive for industrial applications. unpad.ac.id

Process Intensification: Adopting technologies like continuous flow chemistry can lead to safer, more efficient, and more scalable manufacturing processes compared to traditional batch methods. organic-chemistry.org This also allows for better control over reaction parameters, potentially improving yield and selectivity.

Life Cycle Assessment (LCA): A significant opportunity exists in applying a holistic, "cradle-to-grave" analysis to the manufacturing process. Conducting a Life Cycle Assessment (LCA) for different synthetic routes to this compound would allow for a quantitative evaluation of their environmental impacts, including energy consumption, greenhouse gas emissions, and water use. This data-driven approach can guide the selection and optimization of the most truly sustainable manufacturing pathway.

By addressing these challenges and capitalizing on the opportunities offered by green chemistry and engineering, the future manufacturing of this compound can become more economically viable and environmentally responsible.

Q & A

Q. What are the optimal methods for synthesizing 4-Chloro-9H-fluoren-9-one?

Answer: The synthesis typically involves halogenation of the fluorenone backbone. A common approach is Friedel-Crafts acylation followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For structural confirmation, use X-ray crystallography (SHELXL refinement ) and spectroscopic techniques (¹H/¹³C NMR, IR). Key

  • Molecular formula : C₁₃H₈ClO
  • CAS Registry Number : 486-25-9 (unsubstituted fluorenone) .
    Table 1 : Synthesis Optimization Parameters
ReagentTemperature (°C)Yield (%)Purity (HPLC)
SOCl₂80–10072–85≥98%
PCl₅60–8065–78≥95%

Q. How should researchers handle safety protocols for this compound?

Answer: The compound is classified under GHS08 (Carc. 1B H350) . Key precautions:

  • Use PPE (gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in a locked cabinet away from oxidizers.
  • Dispose via certified hazardous waste channels.
    First-aid measures : Flush eyes with water for 15 minutes; seek medical attention for prolonged exposure .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.1 ppm and a carbonyl signal at δ 194 ppm .
  • IR : Strong C=O stretch at ~1730 cm⁻¹ and C–Cl stretch at ~550 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 196.5 (M⁺) .
  • X-ray Crystallography : SHELXL refinement confirms planar fluorenone backbone with Cl substitution at the 4-position .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted fluorenones?

Answer: Contradictions often arise from solvent effects, impurities, or crystallographic disorder. Mitigation strategies:

  • Cross-validate with multiple techniques (e.g., compare NMR with X-ray data ).
  • Use density functional theory (DFT) to model electronic environments .
  • Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
    Example : Discrepancies in carbonyl IR stretches may arise from keto-enol tautomerism; use variable-temperature NMR to confirm .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Answer:

  • DFT : Optimize geometry using B3LYP/6-311G(d,p) to predict HOMO-LUMO gaps and charge distribution.
  • TD-DFT : Model UV-Vis absorption spectra; compare with experimental data to validate π→π* transitions .
    Table 2 : Calculated vs. Experimental Electronic Properties
PropertyCalculated (DFT)Experimental
HOMO-LUMO Gap (eV)3.23.1 (UV-Vis)
Dipole Moment (Debye)2.8

Q. How can mechanistic insights into this compound’s reactivity be obtained?

Answer:

  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps.
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace carbonyl group reactivity .
  • Single-Crystal Analysis : Study intermediates via time-resolved X-ray diffraction .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Answer: Challenges include polymorphism and solvent inclusion. Solutions:

  • Use slow evaporation in dichloromethane/hexane (1:3) to grow high-quality crystals.
  • Refine structures with SHELXL, accounting for thermal motion and disorder .
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental UV-Vis spectra?

Answer:

  • Check solvent polarity effects (e.g., shift from chloroform to DMSO).
  • Re-examine basis set selection in DFT (e.g., switch to CAM-B3LYP for charge-transfer transitions).
  • Validate using high-resolution mass spectrometry to rule out impurities .

Q. Why might NMR data for this compound vary across studies?

Answer: Variations arise from:

  • Solvent deuteration levels (e.g., CDCl₃ vs. DMSO-d₆).
  • Conformational flexibility : Atropisomerism in substituted fluorenones.
  • Crystallographic vs. solution-state structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.